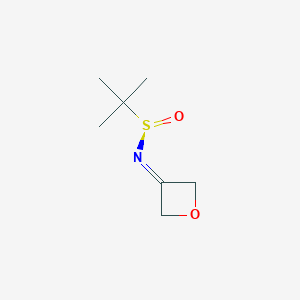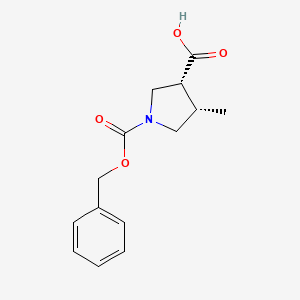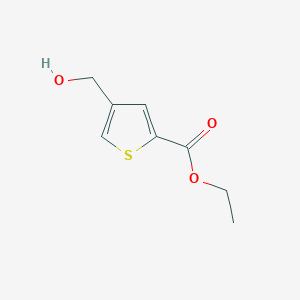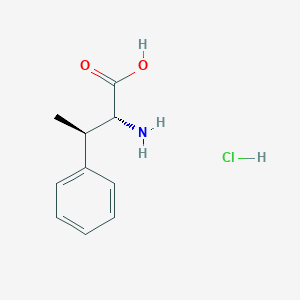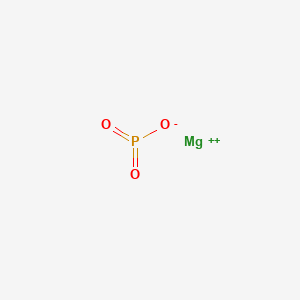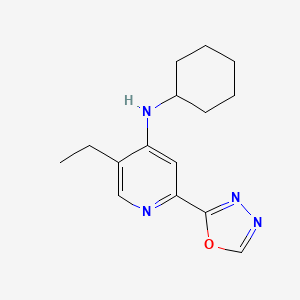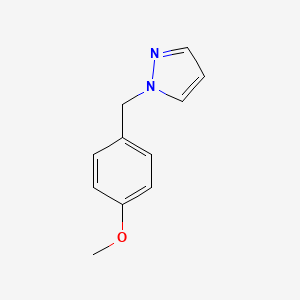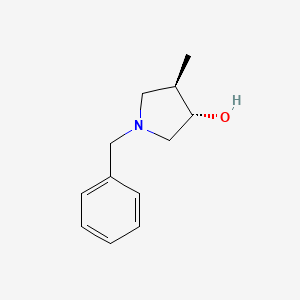
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol
説明
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of MPHP is similar to other cathinones like MDPV and α-PVP, which are known to cause addiction and harmful side effects. Despite its potential for abuse, MPHP has also been studied for its scientific applications and mechanism of action.
作用機序
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, leading to an increase in their concentration in the brain. This results in a stimulant and euphoric effect, similar to other cathinones. (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol also has an affinity for the sigma-1 receptor, which is involved in modulating the release of neurotransmitters. The exact mechanism of action of (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol is still being studied, but it is believed to involve the activation of the mesolimbic dopamine pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol are similar to other cathinones. It increases the release of dopamine, serotonin, and norepinephrine, leading to a feeling of euphoria and increased energy. (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses. Chronic use of (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol can lead to addiction, psychosis, and other harmful side effects.
実験室実験の利点と制限
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to increase the release of neurotransmitters. It can be used to study the role of dopamine in addiction and reward pathways, as well as the effects of cathinones on neurotransmitter release. However, (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol also has limitations, including its potential for abuse and harmful side effects. Researchers must take precautions to ensure the safety of themselves and their subjects when working with (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol.
将来の方向性
There are several future directions for research on (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol, including its role in addiction and reward pathways, its effects on neurotransmitter release, and its potential as a therapeutic agent. (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol has been shown to have a high affinity for the dopamine transporter, making it a promising target for the development of new treatments for addiction and other disorders. Further studies are needed to determine the long-term effects of (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol on the brain and body, as well as its potential for abuse and addiction.
科学的研究の応用
(3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol has been studied for its potential as a research tool in neuroscience and pharmacology. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol useful for studying the role of dopamine in addiction and reward pathways. (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol has also been used to investigate the effects of cathinones on the release of neurotransmitters like dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFIGIMQABQLD-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Benzyl-4-methyl-pyrrolidin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3366701.png)

